molecular formula C16H13N3O2 B10841133 2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10841133
M. Wt: 279.29 g/mol
InChI Key: FROKBSNKSJMXTH-VMPITWQZSA-N
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Description

2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a cinnamyloxy substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 6-amino-1,3-dimethyluracil with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cinnamyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as tyrosine kinases and other enzymes involved in cell signaling pathways. By inhibiting these targets, the compound can disrupt cellular processes that lead to cancer cell growth and proliferation. The specific pathways affected include the phosphatidylinositol-3 kinase pathway and the mammalian target of rapamycin pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its cinnamyloxy substituent, which imparts distinct chemical properties and potential biological activities. This differentiates it from other pyrido[2,3-d]pyrimidine derivatives and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H13N3O2/c20-15-13-9-4-10-17-14(13)18-16(19-15)21-11-5-8-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18,19,20)/b8-5+

InChI Key

FROKBSNKSJMXTH-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=NC3=C(C=CC=N3)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=NC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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